molecular formula C8H18O B1605605 5-Methyl-1-heptanol CAS No. 7212-53-5

5-Methyl-1-heptanol

Cat. No. B1605605
CAS RN: 7212-53-5
M. Wt: 130.23 g/mol
InChI Key: KFARNLMRENFOHE-UHFFFAOYSA-N
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Description

5-Methyl-1-heptanol (also known as 5-methylheptan-1-ol) is a hydroxyalkyl alcohol that is commonly used as a synthetic building block for organic synthesis. It is a colorless, volatile liquid with a characteristic odor, and is soluble in many organic solvents. It is a versatile compound that has been used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and flavorings.

Scientific Research Applications

  • Rheology and Dielectric Spectroscopy : 5-Methyl-3-heptanol, closely related to 5-Methyl-1-heptanol, has been studied using rheology at ambient pressure and dielectric spectroscopy at elevated pressures. This research helps in understanding the relaxational behavior of this liquid, which is intermediate between those that show a large Debye process and a small Debye-like feature. Such studies are crucial for the development of materials with specific dielectric and rheological properties (Gainaru et al., 2014).

  • Combustion and Emission Characteristics in Diesel Engines : Studies on n-heptanol-methyl oleate mixtures, which include compounds similar to 5-Methyl-1-heptanol, focus on combustion and emission characteristics in diesel engines. These studies are significant for the development of alternative fuels and for understanding the environmental impact of various fuel mixtures (El-Seesy et al., 2021).

  • Calorimetric and FTIR Studies : Research involving calorimetric and FTIR studies of aliphatic heptanols, including compounds structurally similar to 5-Methyl-1-heptanol, aims to understand their heat capacities and phase behavior. This information is essential for applications in thermodynamics and material science (Serra et al., 2016).

  • Hydrogen Bonded Structures in Alcohols : The dynamics and structure of hydrogen-bonded formations in monohydroxy alcohols like 5-Methyl-3-heptanol have been a subject of study. These studies are crucial for understanding the molecular behavior of alcohols in different environments, which is vital for applications in chemistry and materials science (Young-Gonzales & Richert, 2016).

  • Supramolecular Structures and Confinement Effects : Investigations into the behavior of alcohols forming chain- or micelle-like supramolecular structures, including compounds like 5M3H (5-Methyl-3-heptanol), provide insights into the effects of confinement on nanoassociates and hydrogen bonds. Such research is relevant for nanotechnology and materials science (Talik et al., 2020).

  • Synthesis and Biological Activity : The synthesis and biological activity of stereoisomers of alcohols like 4-Methyl-3-Heptanol, which is structurally similar to 5-Methyl-1-heptanol, have applications in the development of pheromones for pest control and ecological studies (Zada et al., 2004).

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properties

IUPAC Name

5-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFARNLMRENFOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880742
Record name 5-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-heptanol

CAS RN

7212-53-5
Record name 5-Methyl-1-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-HEPTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
384
Citations
A Uyan, C Turan, EA Erdogan-Eliuz… - Tropical Journal of …, 2020 - ajol.info
… for the bioactive compound 2-isopropyl-5-methyl-1-heptanol [16] and the alkane docosane [17]. … Similarly, 2-isopropyl-5-methyl-1-heptanol and dodecanoic acid were also observed as …
Number of citations: 1 www.ajol.info
VK Meenakshi, S Gomathy, S Senthamarai… - TIC, 2012 - hakon-art.com
Bioactive components of the methanolic extract of simple ascidian Microcosmus exasperatus was investigated using Perkin Elmer Gas chromatography-Mass Spectrometry. The mass …
Number of citations: 25 www.hakon-art.com
M Mannaa, KD Kim - Mycobiology, 2018 - Taylor & Francis
… , dimethyl disulfide, 2-isopropyl-5-methyl-1-heptanol, and 4-… Previously, 2-isopropyl-5-methyl-1-heptanol was reported as … , dimethyl disulfide, 2-isopropyl-5-methyl-1-heptanol, and 4-…
Number of citations: 68 www.tandfonline.com
A Muthulakshmi, VR Mohan - Journal of Applied Pharmaceutical …, 2012 - japsonline.com
Feronia elephantum belongs to the family Rutaceae is well known in Indian traditional system for its traditional uses. The present investigation was carried out to determine the possible …
Number of citations: 125 japsonline.com
VR MOHAN - researchgate.net
In the present study, the bioactive components of Eugenia flocossa leaves have been evaluated using GC-MS. The chemical compounds of the ethanol extract of Eugenia flocossa were …
Number of citations: 3 www.researchgate.net
S Tantray, S Sharma, K Prabhat… - Journal of Oral and …, 2022 - ncbi.nlm.nih.gov
… , pentadecane, eicosane, hentriacontane, 5, 5-diethylpentadecane, nonadecane, oxalic acid, 6-phenylundecanea, l-proline, 2-furancarboxamide, 2-isopropyl-5-methyl-1-heptanol, …
Number of citations: 5 www.ncbi.nlm.nih.gov
Y Yang, J Chen, Z Chen, Z Yu, J Xue, T Luan, S Chen… - Water Research, 2022 - Elsevier
… Benzene ring derivatives such as 2-isopropyl-5-methyl-1-heptanol and nonahexacontanoic acid were the main soluble products of PS-MP degradation. The ·OH-induced oxidative …
Number of citations: 20 www.sciencedirect.com
P Bora, NN Devi - Archives of Microbiology, 2023 - Springer
… fumigatus strain is subjected to GC/MS analysis that revealed the chemical constituents 2-isopropyl-5-methyl-1-heptanol, dodecane, 1-fluoro-pentanoic acid, 2-ethylhexyl ester, 1-…
Number of citations: 3 link.springer.com
MAG Koffas - Proceedings of the National Academy of …, 2009 - National Acad Sciences
… , 1-butanol, (S)-2-methyl-1-butanol, 3-methyl-1-butanol, 1-pentanol, 4-methyl-1-pentanol, (S)-3-methyl-1-pentanol, 1-hexanol, (S)-4-methyl-1-hexanol, and (S)-5-methyl-1-heptanol. The …
Number of citations: 32 www.pnas.org
KF Miraji, E Capuano, HS Laswai, AR Linnemann - LWT, 2022 - Elsevier
… Odour-active compounds such as 2-isopropyl-5-methyl-1-heptanol, butyl acetate, and butyl propionate were formed upon processing into pepeta, whereas abundant 2-pentyl-furan and …
Number of citations: 1 www.sciencedirect.com

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